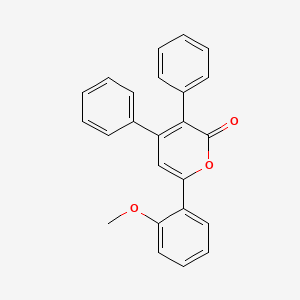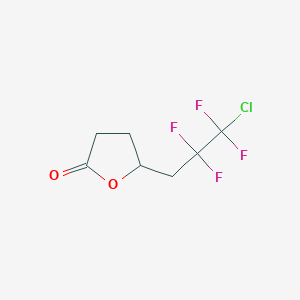
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a furanone ring with a 3-chloro-2,2,3,3-tetrafluoropropyl substituent, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- typically involves the reaction of a furanone derivative with a chlorotetrafluoropropyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized furanone compounds.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-
- 2(3H)-Furanone, 5-(3-bromo-2,2,3,3-tetrafluoropropyl)dihydro-
- 2(3H)-Furanone, 5-(3-iodo-2,2,3,3-tetrafluoropropyl)dihydro-
Uniqueness
The uniqueness of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- lies in its specific substituent, which imparts distinct chemical and physical properties. Compared to similar compounds with different halogen substituents, this compound may exhibit unique reactivity and interactions, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
462655-90-9 |
|---|---|
Molekularformel |
C7H7ClF4O2 |
Molekulargewicht |
234.57 g/mol |
IUPAC-Name |
5-(3-chloro-2,2,3,3-tetrafluoropropyl)oxolan-2-one |
InChI |
InChI=1S/C7H7ClF4O2/c8-7(11,12)6(9,10)3-4-1-2-5(13)14-4/h4H,1-3H2 |
InChI-Schlüssel |
BKZOBRXXCNDEGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1CC(C(F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)


![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
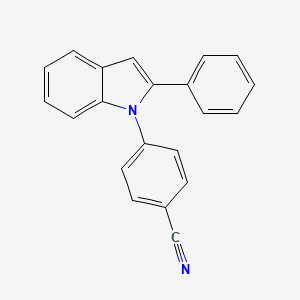
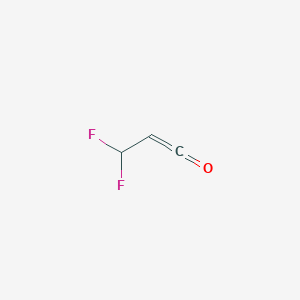
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
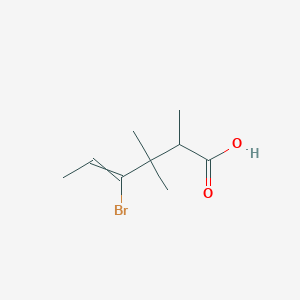
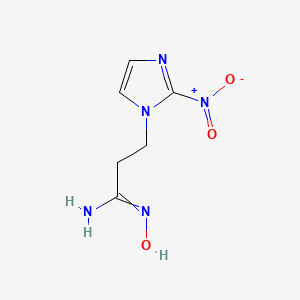

![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
